molecular formula C13H17N3S2 B12881639 N,N-Dimethyl-6,7-dihydroquinoline-8,8(5H)-bis(carbothioamide)

N,N-Dimethyl-6,7-dihydroquinoline-8,8(5H)-bis(carbothioamide)

Cat. No.: B12881639
M. Wt: 279.4 g/mol
InChI Key: YJLGGFCMIVVEAW-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6,7-dihydroquinoline-8,8(5H)-bis(carbothioamide) is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-6,7-dihydroquinoline-8,8(5H)-bis(carbothioamide) typically involves multi-step organic reactions. One common method might include the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Carbothioamide Formation: The bis(carbothioamide) groups can be introduced by reacting the quinoline derivative with thiourea under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-6,7-dihydroquinoline-8,8(5H)-bis(carbothioamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its pharmacological potential.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6,7-dihydroquinoline-8,8(5H)-bis(carbothioamide) would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA, leading to disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial activity (e.g., quinine).

    6,7-Dihydroquinoline: A reduced form of quinoline with different chemical properties.

    N,N-Dimethylquinoline: A derivative with dimethyl groups, affecting its solubility and reactivity.

Uniqueness

N,N-Dimethyl-6,7-dihydroquinoline-8,8(5H)-bis(carbothioamide) is unique due to the presence of both dimethyl and bis(carbothioamide) groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C13H17N3S2

Molecular Weight

279.4 g/mol

IUPAC Name

8-N',8-N'-dimethyl-6,7-dihydro-5H-quinoline-8,8-dicarbothioamide

InChI

InChI=1S/C13H17N3S2/c1-16(2)12(18)13(11(14)17)7-3-5-9-6-4-8-15-10(9)13/h4,6,8H,3,5,7H2,1-2H3,(H2,14,17)

InChI Key

YJLGGFCMIVVEAW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)C1(CCCC2=C1N=CC=C2)C(=S)N

Origin of Product

United States

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